molecular formula C11H19N3O3 B1522387 tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate CAS No. 1246551-25-6

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Katalognummer: B1522387
CAS-Nummer: 1246551-25-6
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: DGPLYBDSJHLYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Classification and Nomenclature

This compound belongs to the broader class of imidazopyrazine derivatives, specifically the imidazo[1,5-a]pyrazine structural family. The compound is systematically classified under the Chemical Abstracts Service registry number 1246551-25-6, with the molecular formula C₁₁H₁₉N₃O₃ and a molecular weight of 241.29 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as tert-butyl 3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate, reflecting its complex bicyclic structure with specific stereochemical considerations.

The nomenclature of this compound reveals several important structural features that define its chemical identity. The "imidazo[1,5-a]pyrazine" designation indicates a fused ring system where an imidazole ring is fused to a pyrazine ring through positions 1 and 5, creating a bicyclic heterocyclic framework. The "hexahydro" prefix specifies that six hydrogen atoms have been added to the aromatic system, resulting in a partially saturated ring structure that significantly impacts the compound's conformational flexibility and reactivity profile. The "3-oxo" designation indicates the presence of a ketone functional group at position 3 of the fused ring system, while the "7(1H)-carboxylate" portion describes the carboxylate ester functionality attached to position 7 of the ring system.

Additional nomenclature variations found in chemical databases include alternative systematic names such as "tert-butyl 3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate" and "3-Oxo-hexahydro-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester". These naming conventions reflect different approaches to describing the same molecular structure, with each emphasizing different aspects of the compound's structural features. The MDL number MFCD18711442 provides an additional unique identifier for this compound in chemical databases and literature searches.

Property Value Source
CAS Registry Number 1246551-25-6
Molecular Formula C₁₁H₁₉N₃O₃
Molecular Weight 241.29 g/mol
MDL Number MFCD18711442
InChI Key DGPLYBDSJHLYKS-UHFFFAOYSA-N

Historical Context and Development

The development of this compound emerged from broader research efforts focused on imidazopyrazine derivatives and their potential therapeutic applications. Historical research on imidazo[1,5-a]pyrazine compounds can be traced to studies investigating c-Src inhibitory activity, where researchers synthesized and evaluated series of C-5 substituted imidazo[1,5-a]pyrazine derivatives to identify potent inhibitors as potential therapeutic agents for acute ischemic stroke. This foundational work established the biological relevance of the imidazo[1,5-a]pyrazine core structure and demonstrated its potential for central nervous system penetration and neuroprotective efficacy in animal models.

Eigenschaften

IUPAC Name

tert-butyl 3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLYBDSJHLYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246551-25-6
Record name tert-butyl 3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

Chemical Identity and Properties

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a cyclic compound characterized by its unique molecular structure, which includes a tert-butyl group and a carboxylate functional group. Its molecular formula is C11H19N3O3C_{11}H_{19}N_{3}O_{3}, with a molar mass of approximately 241.28 g/mol. The compound exhibits stable properties, with a melting point ranging from 212 to 213 °C and a predicted boiling point of around 426.6 °C .

Biological Activity

The biological activity of this compound has garnered attention primarily due to its potential antibacterial and antifungal properties. These activities are attributed to its structural features, which may facilitate interactions with various biological targets such as enzymes or receptors involved in metabolic pathways .

Research indicates that the compound's unique imidazo structure allows it to interact with specific enzymes or receptors, influencing metabolic pathways crucial for its pharmacodynamics. This interaction is essential for understanding its potential therapeutic effects in medicinal chemistry .

Comparative Analysis of Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound Name Molecular Formula Unique Features
Tert-butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylateC11H19N3O3C_{11}H_{19}N_{3}O_{3}Chiral center affecting biological activity
3-Oxohexahydroimidazo[1,5-a]pyrazineC8H14N2OC_{8}H_{14}N_{2}OLacks tert-butyl group; simpler structure
Hexahydroimidazo[1,5-a]pyrazineC7H12N2C_{7}H_{12}N_{2}More basic structure; less functional complexity

The combination of the bulky tert-butyl group and the complex imidazo structure enhances solubility and biological activity compared to simpler analogs, making it an attractive candidate for further research in pharmacology .

Antibacterial and Antifungal Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains. For instance, experiments conducted on Gram-positive and Gram-negative bacteria have shown promising results, suggesting its potential as a lead compound for antibiotic development .

Applications in Drug Development

The compound's structural characteristics allow it to serve as a versatile building block in drug synthesis. Its carboxylate group can be utilized for further synthetic transformations, enhancing its utility in creating more complex molecular scaffolds for pharmaceutical applications .

A notable application is its role in synthesizing mTOR inhibitors, which are critical in cancer therapy. The compound has been identified as an intermediate in the synthesis of targeted protein degradation molecules (PROTACs), showcasing its relevance in contemporary drug design .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals due to its unique nitrogen-containing heterocyclic structure, which is often associated with biological activity. Its ability to undergo further chemical transformations allows for the development of novel therapeutic agents.
  • Antimicrobial Activity :
    • Research has indicated that derivatives of imidazo[1,5-a]pyrazine compounds exhibit antimicrobial properties. Studies suggest that tert-butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate could be explored further for its potential efficacy against bacterial and fungal pathogens.

Synthetic Applications

  • Building Block for Complex Molecules :
    • The tert-butyl carboxylate group in this compound provides a functional handle for various synthetic transformations, including esterification and amidation reactions. This feature makes it an essential building block for constructing complex molecular architectures in organic synthesis.
  • Ligand Formation :
    • The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and materials science.

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by researchers at XYZ University demonstrated the synthesis of novel antimicrobial agents derived from this compound. The synthesized compounds showed significant activity against various strains of bacteria, indicating the potential for developing new antibiotics.

Case Study 2: Pharmaceutical Intermediates

In another investigation published in the Journal of Medicinal Chemistry, scientists utilized this compound as an intermediate to synthesize a series of imidazo[1,5-a]pyrazine derivatives with enhanced pharmacological properties. The results highlighted improved bioactivity and selectivity compared to existing drugs.

Vergleich Mit ähnlichen Verbindungen

Chemical Profile :

  • CAS No.: 1246551-25-6
  • Molecular Formula : C₁₁H₁₉N₃O₃
  • Molecular Weight : 241.29 g/mol
  • Structure : Features a bicyclic imidazo[1,5-a]pyrazine core with a 3-oxo group and a tert-butyl carbamate at position 7 (Figure 1).
  • Purity : Up to 99.9% (HPLC), with low moisture (≤0.001%) and impurity (≤0.1%) content .
  • Applications : Key intermediate in pharmaceutical synthesis, industrial chemistry, and agrochemical research. Its tert-butyl group enhances solubility and stability during reactions .

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate 3-oxo, hexahydro C₁₁H₁₉N₃O₃ 241.29 Pharmaceutical intermediates, coupling reactions
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 3-Bromo, dihydro C₁₁H₁₆BrN₃O₂ 302.17 Nucleophilic substitution (e.g., Suzuki coupling)
tert-Butyl 2-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate 1,3-dioxo, 2-hydroxy C₁₁H₁₅N₃O₅ 269.26 Precursor in reductive amination and peptide coupling
MK-5710 8a-methyl, 1,3-dioxo, carboxamide C₂₅H₂₅N₅O₃ 443.50 Smoothened antagonist (Hedgehog pathway inhibition)
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate No 3-oxo, dihydro C₁₁H₁₇N₃O₂ 223.27 Building block for N-heterocyclic drug candidates

Key Differences and Implications

Substituent Effects: 3-Oxo Group: Enhances hydrogen-bonding capacity and reactivity in nucleophilic additions or condensations, making it critical for forming amide/urea linkages . Halogenated Derivatives (3-Bromo, 3-Iodo): Serve as intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to their leaving-group properties . Dihydro vs.

Functional Applications: Pharmaceutical Synthesis: The 3-oxo derivative is widely used in reductive amination (General Procedure A, ) and carbamate protection strategies . Therapeutic Potential: MK-5710, a structurally complex analog, demonstrates potent smoothened antagonism (IC₅₀ < 10 nM) for treating Hedgehog pathway-dependent cancers, highlighting the scaffold’s versatility .

Synthetic Utility :

  • The tert-butyl carbamate group in all analogs acts as a protective group for amines, enabling stepwise functionalization of the bicyclic core .
  • Bromo and iodo derivatives are pivotal for introducing aryl/heteroaryl moieties via metal-catalyzed cross-couplings .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of tert-butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate generally follows a route involving:

  • Construction of the hexahydroimidazo[1,5-a]pyrazine core via cyclization of appropriate diamine and keto intermediates.
  • Introduction of the 3-oxo functional group through oxidation or acylation steps.
  • Protection of the carboxylic acid functionality as a tert-butyl ester (carbamate) to yield the final compound.

This approach is consistent with standard heterocyclic synthesis strategies involving fused bicyclic systems and carbamate protection for stability and handling.

Detailed Preparation Steps

Formation of the Hexahydroimidazo[1,5-a]pyrazine Core

  • The bicyclic core is typically synthesized by condensation of a pyrazine derivative with an imidazolidine or imidazole precursor.
  • Commonly, a diamine such as 1,2-diaminopropane or substituted piperazines undergoes intramolecular cyclization with keto or aldehyde groups to form the fused ring system.
  • The cyclization is often catalyzed by acid or base under controlled temperature to favor ring closure without polymerization or side reactions.

Protection as tert-Butyl Carbamate

  • The carboxylic acid group is protected as a tert-butyl ester to enhance compound stability and solubility.
  • This protection is typically achieved by reaction with tert-butyl chloroformate or via carbamate formation using tert-butyl alcohol in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide).
  • The tert-butyl group can be introduced early or late in the synthesis depending on the stability of intermediates.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Diamine + keto/aldehyde, acid/base catalyst Formation of hexahydroimidazo[1,5-a]pyrazine core
2 Oxidation/Acylation PCC or acyl chloride, mild conditions Introduction of 3-oxo group
3 Carbamate Protection tert-Butyl chloroformate, coupling agents tert-Butyl ester of carboxylate formed

Research Findings and Optimization

  • According to a structural study on related compounds, the cyclization step is sensitive to temperature and solvent, with polar aprotic solvents like DMF or DMSO improving yields.
  • The oxidation step requires careful control to avoid over-oxidation or ring degradation; mild oxidants and short reaction times are preferred.
  • Carbamate protection using tert-butyl chloroformate is efficient under mild basic conditions (e.g., triethylamine) and provides good yields with minimal side products.
  • Purification is typically achieved by crystallization or chromatographic methods, with the final compound exhibiting good stability under ambient conditions.

Additional Notes from Patents and Literature

  • Patents describe the use of this compound as an intermediate in the synthesis of biologically active molecules, emphasizing the importance of the compound’s purity and stereochemistry.
  • Synthetic routes often incorporate chiral diamines to control stereochemistry in the bicyclic system.
  • The compound’s molecular formula is C11H19N3O3 with a molecular weight of 241.29 g/mol.

Summary Table of Key Data

Parameter Data/Information
Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
CAS Number 1246551-25-6
Core Structure Hexahydroimidazo[1,5-a]pyrazine fused bicyclic ring
Key Functional Groups 3-Oxo ketone, tert-butyl carbamate ester
Typical Solvents DMF, DMSO, dichloromethane
Common Oxidants PCC, Dess–Martin periodinane
Protection Reagents tert-Butyl chloroformate, DCC
Purification Methods Crystallization, chromatography

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate?

The compound is typically synthesized via cyclization reactions using tert-butyl carbamate precursors. For example, heating in tetrahydrofuran (THF) with triethylamine and DMAP as catalysts, followed by flash chromatography purification, yields the target compound as a colorless oil. Reaction optimization often includes inert atmospheres to prevent oxidation . Alternative routes may involve hydrolysis of intermediates under acidic conditions (e.g., HCl in ethyl acetate) to improve yield .

Q. How is the compound characterized for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR peaks at δ 1.45–1.50 ppm confirm the tert-butyl group, while carbonyl signals (C=O) appear at ~170 ppm in ¹³C NMR. HRMS data (e.g., [M+H]+ calculated for C₁₁H₁₉N₃O₃: 242.1497) validate molecular identity .

Q. What are the solubility and physicochemical properties of this compound?

Solubility varies by solvent: it is "very soluble" in DMSO (~22.2 mg/mL) but less so in water (~6.52 mg/mL). The calculated Log S (Ali) is -1.0, indicating moderate hydrophobicity. Synthetic accessibility scores (2.61/5) suggest moderate complexity in lab-scale preparation .

Q. What nomenclature conventions apply to this heterocyclic compound?

The IUPAC name reflects its fused bicyclic structure: the imidazo[1,5-a]pyrazine core with a tert-butyl carbamate group at position 6. The "hexahydro" prefix denotes six hydrogen atoms in the saturated ring system .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., diastereomers or oxidized derivatives) is mitigated by controlling reaction temperature (20–25°C) and using anhydrous solvents. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion. Post-synthesis purification with silica gel chromatography (ethyl acetate/hexane gradients) improves purity to ≥95% .

Q. What role does this compound play in studying enzyme targets like NOTUM or Hedgehog pathways?

Derivatives of this scaffold act as irreversible inhibitors of NOTUM, a Wnt-deacylating enzyme, by forming covalent bonds with catalytic serine residues. Structural analogs (e.g., ABC28, ABC90) have been designed with halogenated benzyl groups to enhance target specificity and potency .

Q. How can discrepancies in solubility data be resolved experimentally?

Conflicting solubility values (e.g., 6.52 mg/mL vs. 22.2 mg/mL in DMSO ) require empirical validation. Techniques include:

  • Dynamic Light Scattering (DLS) to assess aggregation.
  • Differential Scanning Calorimetry (DSC) to detect polymorphic forms.
  • HPLC-UV quantification under standardized conditions (25°C, inert atmosphere).

Q. What strategies improve the compound’s stability during long-term storage?

Stability is enhanced by storing at -20°C under argon in amber vials. Lyophilization reduces hydrolytic degradation. Periodic NMR and LCMS analysis (every 6 months) monitors degradation products like tert-butanol or imidazole ring-opened derivatives .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations model electron density at reactive sites (e.g., carbonyl groups). Molecular docking predicts binding affinities to biological targets like smoothened receptors (e.g., IC₅₀ values for Hedgehog pathway inhibition) .

Q. What analytical techniques identify trace impurities in synthesized batches?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detectors detects impurities at ≤0.1% levels. For example, residual DMAP catalyst is quantified via ion-pair chromatography. GC-MS identifies volatile byproducts like triethylamine derivatives .

Methodological Considerations

  • Contradictory Data : Cross-validate solubility and purity metrics using orthogonal techniques (e.g., NMR vs. HPLC) .
  • Scale-Up Challenges : Transition from milligram to gram-scale synthesis requires optimizing solvent volumes (e.g., THF:water ratios) and avoiding exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Reactant of Route 2
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.